molecular formula C23H23N3O4S B11312535 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11312535
M. Wt: 437.5 g/mol
InChI Key: KFBCYFYFFIEVDK-UHFFFAOYSA-N
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Description

This compound features a pyrrol-3-one core substituted with a 4-phenylthiazole moiety and a 3,4,5-trimethoxybenzyl group. The 3,4,5-trimethoxybenzyl group enhances electron-donating effects and may improve binding affinity compared to simpler aryl substituents.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[(3,4,5-trimethoxyphenyl)methyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O4S/c1-28-18-9-14(10-19(29-2)21(18)30-3)11-26-12-17(27)20(22(26)24)23-25-16(13-31-23)15-7-5-4-6-8-15/h4-10,13,24,27H,11-12H2,1-3H3

InChI Key

KFBCYFYFFIEVDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Formation of the Pyrrolone Ring: This step might involve the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Trimethoxybenzyl Group: This can be done via a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The thiazole ring can be reduced to a thiazolidine ring under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃)

Major Products

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of thiazolidine derivatives

    Substitution: Formation of halogenated phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If used as an anticancer agent, it might interfere with cell division or induce apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors H-Bond Acceptors
Target Compound C₂₃H₂₂N₄O₄S* ~450.5 4-phenylthiazole, 3,4,5-trimethoxybenzyl 2 7
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 885458-16-2) C₂₂H₂₁N₃O₄S 423.5 3,4-dimethoxyphenylthiazole, 4-methoxyphenyl 3 4
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 880447-06-3) C₁₇H₁₃BrN₄O 369.2 Benzimidazole, 4-bromophenyl 3 3
5-Amino-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 380470-04-2) C₂₀H₁₆FN₃O₂S 381.4 4-fluorophenylthiazole, 4-methoxyphenyl 2 6

*Estimated based on structural similarity.

Key Observations:

  • Lipophilicity: The bromophenyl group in CAS 880447-06-3 increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound .
  • Hydrogen Bonding: The target compound’s higher H-bond acceptor count (7 vs.

Biological Activity

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

The molecular formula of the compound is C22H28N4OSC_{22}H_{28}N_{4}OS with a molecular weight of approximately 396.6 g/mol. The structure includes a thiazole moiety, which is often associated with diverse biological activities, particularly in cancer therapy.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it demonstrated dose-dependent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231.
  • Mechanism of Action :
    • Topoisomerase Inhibition : The compound has been identified as an inhibitor of human topoisomerases I and II, enzymes crucial for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells .
    • Apoptosis Induction : Studies indicate that the compound induces apoptosis in cancer cells, contributing to its anticancer efficacy .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer activity of several thiazole derivatives, including our compound of interest. The results indicated that it inhibited cell proliferation in a dose-dependent manner with an IC50 value significantly lower than that of standard chemotherapeutic agents like colchicine and ellipticine .

Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationship of thiazole derivatives. The incorporation of trimethoxybenzene into the structure was found to enhance anticancer activity compared to other derivatives lacking this group . The modifications at the phenyl position also contributed positively to the compound's efficacy against MCF-7 cells.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-746.4Topoisomerase inhibition
Apoptosis InductionMDA-MB-231Not specifiedInduction of apoptotic pathways
CytotoxicityNormal CellsHigher than cancer cells (specific values not provided)Selective toxicity

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